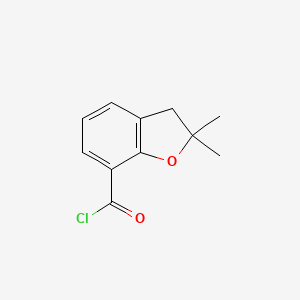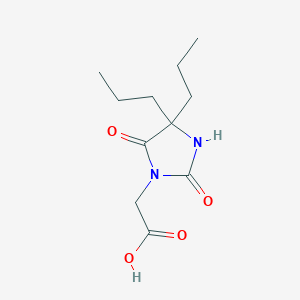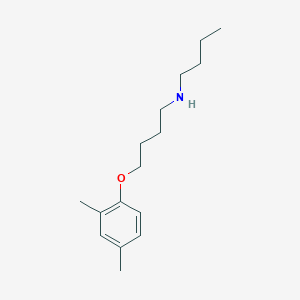
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” is a chemical compound with the molecular formula C11H12O2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” consists of a benzofuran ring substituted with two methyl groups at the 2-position and a carbonyl chloride group at the 7-position .
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” are not available, it’s important to note that carbonyl chloride groups are typically reactive and can undergo various reactions such as nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” is a pale-yellow to yellow-brown solid . Its molecular weight is 176.22 .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
The synthesis of 2,2-dimethyl-2,3-dihydro-benzofuran-6-ol, a key intermediate for benzofuran derivatives with pharmaceutical activity, is achieved through an environmentally friendly pathway. This method is significant as it avoids the use of harmful and dangerous reagents, achieving a 60% preparative yield for the direct ring acylation of resorcinol with isobutyryl chloride in a solvent-free reaction catalyzed by solid acids (Békássy et al., 2007).
Photochemical Applications
In the study of photochemical reduction of CO2 to formate, ruthenium complexes with carbonyl ligands were synthesized and investigated. This research provides insights into the structural information on reaction intermediates, emphasizing the importance of considering the participation of certain compounds in catalytic pathways (Sampaio et al., 2019).
Organic Synthesis and Reactions
The Friedel-Crafts reaction of methyl 2,3-dimethyl-4- and -7-benzofurancarboxylates was explored for synthesizing various compounds. This study highlighted the acetylation and alkylation processes of these compounds, contributing to the field of organic synthesis (Kawase et al., 1970).
Analytical Chemistry Applications
The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl chloroformate and its derivatives was reported for developing antigens and high titre antibodies to carbofuran. This research is crucial for developing sensitive detection methods in analytical chemistry (Guo, 2002).
Environmental Chemistry
The degradation of carbofuran, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride, in rice straw-amended flooded soil was studied. This research provides valuable insights into the environmental fate of such compounds and their impact on ecosystems (Venkateswarlu & Sethunathan, 1979).
Safety And Hazards
Orientations Futures
Benzofuran derivatives, such as “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride”, have been gaining attention in the field of drug discovery due to their wide array of biological activities . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.
Propriétés
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXEVHVRBTNAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383692 |
Source


|
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
CAS RN |
499785-51-2 |
Source


|
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)
![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)



